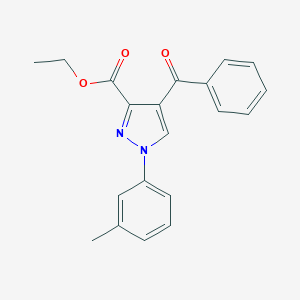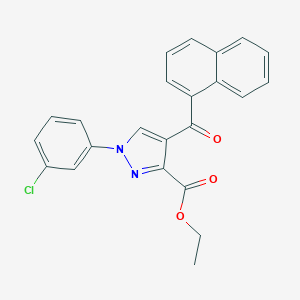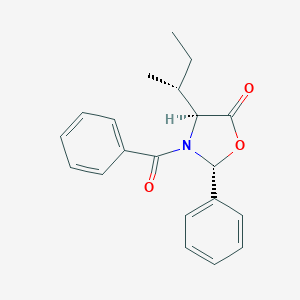
Lixisenatid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lixisenatid ist ein Glucagon-like Peptid-1 (GLP-1)-Rezeptoragonist, der zur Behandlung von Typ-2-Diabetes mellitus eingesetzt wird. Es wird unter den Handelsnamen Lyxumia in der Europäischen Union und Adlyxin in den Vereinigten Staaten vermarktet. This compound ahmt die Wirkung des endogenen Hormons GLP-1 nach, das eine entscheidende Rolle im Glukosestoffwechsel spielt, indem es die Insulinsekretion stimuliert und die Glucagonfreisetzung hemmt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound wird durch Festphasenpeptidsynthese (SPPS) synthetisiert, ein Verfahren, das üblicherweise zur Herstellung von Peptiden verwendet wird. Die Synthese umfasst die sequentielle Zugabe von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:
Kopplung: Die Aminosäure wird aktiviert und an die Harz-gebundene Peptidkette gekoppelt.
Entschützung: Die temporäre Schutzgruppe an der Aminosäure wird entfernt.
Abspaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt einem ähnlichen SPPS-Ansatz, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Ausbeute optimiert, wobei häufig automatisierte Peptidsynthesizer und Hochleistungsflüssigchromatographie (HPLC) zur Reinigung eingesetzt werden .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Der Methioninrest in this compound kann zu Methioninsulfoxid oxidiert werden.
Reduktion: Disulfidbrücken im Peptid können zu freien Thiolen reduziert werden.
Substitution: Aminosäurereste können substituiert werden, um die Eigenschaften des Peptids zu modifizieren.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.
Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).
Substitution: Aminosäurederivate und Kupplungsreagenzien wie HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluroniumhexafluorophosphat).
Hauptprodukte, die gebildet werden
Oxidation: Methioninsulfoxid-haltiges this compound.
Reduktion: Reduziertes this compound mit freien Thiolgruppen.
Substitution: Modifiziertes this compound mit veränderten Aminosäuresequenzen.
Wissenschaftliche Forschungsanwendungen
Lixisenatid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellpeptid zur Untersuchung von Techniken zur Peptidsynthese und -modifikation verwendet.
Biologie: Untersucht für seine Rolle im Glukosestoffwechsel und der Insulinsekretion.
Medizin: Wird hauptsächlich zur Behandlung von Typ-2-Diabetes mellitus eingesetzt. Es trägt zur Verbesserung der glykämischen Kontrolle bei, indem es die Insulinsekretion stimuliert und die Glucagonfreisetzung hemmt.
Industrie: Wird bei der Entwicklung neuer GLP-1-Rezeptoragonisten und anderer Peptid-basierter Therapeutika eingesetzt.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es an den GLP-1-Rezeptor bindet und ihn aktiviert. Diese Aktivierung führt zur Stimulation der Adenylatcyclase, die die Konzentration von cyclischem Adenosinmonophosphat (cAMP) in der Zelle erhöht. Die erhöhten cAMP-Spiegel aktivieren die Proteinkinase A (PKA) und Epac1/Epac2, was zu einer erhöhten glukoseinduzierten Insulinexozytose durch Beta-Inselzellen führt. Darüber hinaus verzögert die Aktivierung des GLP-1-Rezeptors im Magen-Darm-Trakt die Magenentleerung, was zur Kontrolle des postprandialen Blutzuckerspiegels beiträgt .
Wirkmechanismus
Target of Action
Lixisenatide is a glucagon-like peptide-1 (GLP-1) receptor agonist . The GLP-1 receptor is primarily found in the pancreas and gastrointestinal tract . The activation of this receptor plays a crucial role in glucose homeostasis, promoting β-cell proliferation, and facilitating insulin release .
Mode of Action
Lixisenatide acts as an agonist at the GLP-1 receptor . In the pancreas, this agonism results in increased glucose-stimulated insulin exocytosis by beta islet cells . This produces a reduction in blood glucose due to increased glucose uptake by tissues . GLP-1 receptor activation in the GI tract results in delayed gastric emptying which is thought to mediate the effects of lixisenatide on postprandial blood glucose .
Biochemical Pathways
The activation of the GLP-1 receptor by lixisenatide results in the activation of adenylyl cyclase . This increases the concentration of cyclic adenosine monophosphate in the cell leading to the activation of protein kinase A (PKA) as well as Epac1 and Epac2 . In a rat model of cerebral ischemia-reperfusion, lixisenatide was found to modulate the ERK/P38 signaling pathway .
Pharmacokinetics
It is known that lixisenatide is administered subcutaneously .
Result of Action
Lixisenatide has shown neuroprotective properties in a mouse model of Parkinson’s disease . It has also been found to protect endothelial cells from oxygen-glucose deprivation/reperfusion (OGD/R)-induced cytotoxicity and improve their viability . At the molecular level, lixisenatide mitigates OGD/R-induced reduced eNOS expression and NO production but further promotes the expression of the anti-oxidant regulators Nrf2 and HO-1 .
Action Environment
The efficacy of Lixisenatide may be influenced by various environmental factors. For instance, in a phase 2 clinical trial investigating lixisenatide’s efficacy in early Parkinson’s disease, findings revealed a marginal improvement or stabilization in motor function among lixisenatide-treated individuals compared to placebo . The emergence of gastrointestinal adverse events underscores the need for careful monitoring and management .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Lixisenatide acts as an agonist at the GLP-1 receptor . In the pancreas, this agonism results in increased glucose-stimulated insulin exocytosis by beta islet cells . This produces a reduction in blood glucose due to increased glucose uptake by tissues .
Cellular Effects
Lixisenatide influences cell function by increasing glucose-stimulated insulin secretion and reducing glucagon secretion from alpha cells . It also slows gastric emptying, thus improving postprandial glucose control .
Molecular Mechanism
The activation of the GLP-1 receptor by Lixisenatide results in the activation of adenylyl cyclase . This increases the concentration of cyclic adenosine monophosphate in the cell leading to the activation of protein kinase A (PKA) as well as Epac1 and Epac2 .
Temporal Effects in Laboratory Settings
In a phase 2 clinical trial investigating Lixisenatide’s efficacy in early Parkinson’s disease, findings reveal a marginal improvement or stabilization in motor function among Lixisenatide-treated individuals compared to placebo .
Dosage Effects in Animal Models
Lixisenatide has shown neuroprotective effects in animal models of Parkinson’s disease . Thyroid C-cell adenomas occurred in rats when exposed to >15 times human exposure of 20mcg/day .
Metabolic Pathways
Lixisenatide is involved in the incretin hormonal axis, which is created by the combination of gastrointestinal and endocrine pathways . Any abnormalities in this axis can potentially initiate the onset of type II diabetes mellitus .
Transport and Distribution
Upon subcutaneous administration, Lixisenatide is quickly absorbed into the bloodstream with a maximum concentration achieved at 1 to 3.5 hours . After absorption, Lixisenatide undergoes proteolytic degradation and is excreted into the urine .
Subcellular Localization
The selective interaction of Lixisenatide leads to an increase in intracellular cAMP . This stimulates glucose-dependent insulin secretion from pancreatic beta cells, simultaneously decreasing glucagon secretion from alpha cells . Lixisenatide slows gastric emptying, thus improving postprandial glucose control .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lixisenatide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: The temporary protecting group on the amino acid is removed.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of lixisenatide follows a similar SPPS approach but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions
Lixisenatide undergoes various chemical reactions, including:
Oxidation: The methionine residue in lixisenatide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds in the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products Formed
Oxidation: Methionine sulfoxide-containing lixisenatide.
Reduction: Reduced lixisenatide with free thiol groups.
Substitution: Modified lixisenatide with altered amino acid sequences.
Vergleich Mit ähnlichen Verbindungen
Lixisenatid gehört zur Klasse der GLP-1-Rezeptoragonisten, die auch andere Verbindungen wie Exenatid, Liraglutid und Semaglutid umfasst. Im Vergleich zu diesen ähnlichen Verbindungen:
Exenatid: this compound hat eine kürzere Halbwertszeit und wird einmal täglich verabreicht, während Exenatid zweimal täglich verabreicht wird.
Liraglutid: this compound hat eine günstigere Wirkung auf die Herzfrequenz und eine geringere Häufigkeit von gastrointestinalen Nebenwirkungen.
Semaglutid: This compound hat eine kürzere Wirkdauer und ist weniger effektiv bei der Reduktion des Nüchternblutzuckerspiegels, hat aber eine ähnliche Wirkung auf die postprandiale Glukose-Kontrolle .
Ähnliche Verbindungen
- Exenatid
- Liraglutid
- Semaglutid
- Dulaglutid
- Albiglutid
Die einzigartigen Eigenschaften von this compound, wie seine spezifische Rezeptorbindung und sein pharmakokinetisches Profil, machen es zu einer wertvollen therapeutischen Option für die Behandlung von Typ-2-Diabetes mellitus.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Lixisenatide involves the solid-phase peptide synthesis method.", "Starting Materials": [ "Fmoc-Lys(ivDde)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Ala-OH", "Fmoc-Gly-OH", "Fmoc-Asp(OtBu)-OH", "Fmoc-Glu(OtBu)-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Cys(Trt)-OH", "Fmoc-Lys(ivDde)-Wang resin", "HCTU", "N,N-diisopropylethylamine", "piperidine", "trifluoroacetic acid", "water" ], "Reaction": [ "Deprotection of Fmoc group on Fmoc-Lys(ivDde)-Wang resin using 20% piperidine in DMF", "Coupling of Fmoc-Lys(ivDde)-OH with Fmoc-Arg(Pbf)-OH using HCTU and N,N-diisopropylethylamine in DMF", "Coupling of Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Tyr(tBu)-OH, and Fmoc-Cys(Trt)-OH in sequence using HCTU and N,N-diisopropylethylamine in DMF", "Removal of ivDde group on Lys residue using 2% hydrazine in DMF", "Coupling of Lys(ivDde)-Arg(Pbf)-Ala-Gly-Asp(OtBu)-Glu(OtBu)-Tyr(tBu)-Cys(Trt)-OH with Fmoc-Lys(ivDde)-OH using HCTU and N,N-diisopropylethylamine in DMF", "Removal of tBu group on Tyr residue using 95% trifluoroacetic acid in water", "Removal of Trt group on Cys residue using 95% trifluoroacetic acid in water", "Cleavage of the peptide from the resin using 95% trifluoroacetic acid in water", "Purification of the crude peptide by reverse-phase high-performance liquid chromatography" ] } | |
| The activation of the GLP-1 receptor by lixisenatide results in the activation of adenylyl cyclase. This increases the concentration of cyclic adenosine monophosphate in the cell leading to the activation of protein kinase A (PKA) as well as Epac1 and Epac2. PKA, Epac1, and Epac2 are involved the in release of Ca2+ from the endoplasmic reticulum which is known as the "amplification" pathway which increases insulin release when the triggering pathway is activated. By activating this amplification pathway lixisenatide increases glucose stimulated insulin secretion. | |
CAS-Nummer |
320367-13-3 |
Molekularformel |
C215H347N61O65S |
Molekulargewicht |
4858 g/mol |
IUPAC-Name |
5-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[4-amino-1-[[2-[[2-[2-[[1-[[1-[[2-[[1-[2-[2-[[1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C215H347N61O65S/c1-16-115(10)173(210(337)256-141(68-74-170(299)300)194(321)261-148(94-122-98-232-126-50-24-23-49-124(122)126)199(326)258-143(89-111(2)3)196(323)247-134(58-32-40-83-223)189(316)262-149(96-160(226)285)180(307)235-100-161(286)233-104-165(290)274-85-42-60-156(274)207(334)267-154(108-280)206(333)265-151(105-277)181(308)237-101-162(287)239-117(12)213(340)276-87-44-62-158(276)214(341)275-86-43-61-157(275)208(335)268-153(107-279)204(331)249-132(56-30-38-81-221)187(314)246-131(55-29-37-80-220)186(313)245-130(54-28-36-79-219)185(312)244-129(53-27-35-78-218)184(311)243-128(52-26-34-77-217)183(310)242-127(176(227)303)51-25-33-76-216)272-201(328)146(92-120-45-19-17-20-46-120)260-197(324)144(90-112(4)5)257-190(317)135(59-41-84-231-215(228)229)255-209(336)172(114(8)9)271-177(304)116(11)240-182(309)138(65-71-167(293)294)251-192(319)139(66-72-168(295)296)252-193(320)140(67-73-169(297)298)253-195(322)142(75-88-342-15)254-191(318)137(63-69-159(225)284)250-188(315)133(57-31-39-82-222)248-203(330)152(106-278)266-198(325)145(91-113(6)7)259-200(327)150(97-171(301)302)263-205(332)155(109-281)269-212(339)175(119(14)283)273-202(329)147(93-121-47-21-18-22-48-121)264-211(338)174(118(13)282)270-164(289)103-236-179(306)136(64-70-166(291)292)241-163(288)102-234-178(305)125(224)95-123-99-230-110-238-123/h17-24,45-50,98-99,110-119,125,127-158,172-175,232,277-283H,16,25-44,51-97,100-109,216-224H2,1-15H3,(H2,225,284)(H2,226,285)(H2,227,303)(H,230,238)(H,233,286)(H,234,305)(H,235,307)(H,236,306)(H,237,308)(H,239,287)(H,240,309)(H,241,288)(H,242,310)(H,243,311)(H,244,312)(H,245,313)(H,246,314)(H,247,323)(H,248,330)(H,249,331)(H,250,315)(H,251,319)(H,252,320)(H,253,322)(H,254,318)(H,255,336)(H,256,337)(H,257,317)(H,258,326)(H,259,327)(H,260,324)(H,261,321)(H,262,316)(H,263,332)(H,264,338)(H,265,333)(H,266,325)(H,267,334)(H,268,335)(H,269,339)(H,270,289)(H,271,304)(H,272,328)(H,273,329)(H,291,292)(H,293,294)(H,295,296)(H,297,298)(H,299,300)(H,301,302)(H4,228,229,231) |
InChI-Schlüssel |
XVVOERDUTLJJHN-UHFFFAOYSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC8=CNC=N8)N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC8=CNC=N8)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC8=CNC=N8)N |
Reinheit |
98% |
Verwandte CAS-Nummern |
320367-13-3; 827033-10-3 |
Sequenz |
HGEGTFTSDLSKQMEEEAVRLFIEWLKNGGPSSGAPPSKKKKKK |
Löslichkeit |
soluble in water to 100 mg/mL |
Synonyme |
Adlyxin AQVE-10010 AVE 0010 AVE 010 AVE-0010 AVE-010 AVE0010 DES-38-proline-exendine-4 (Heloderma suspectum)-(1-39)-peptidylpenta-l-lysyl-l-lysinamide Lixisenatide Lyxumia ZP 10 ZP-10 ZP10A peptide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Naphthalen-2-yl-7-thiophen-2-yl-[1,2]oxazolo[3,4-d]pyridazine](/img/structure/B344414.png)
![2-Amino-3-[(2-chlorophenyl)diazenyl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344416.png)
![2-Amino-7-(4-chlorophenyl)-3-[(2-chlorophenyl)diazenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344419.png)
![2-Amino-3-[(2-chlorophenyl)diazenyl]-7-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344420.png)
methanone](/img/structure/B344421.png)
![1,3-benzothiazol-2-yl[4-(2-furoyl)-1-phenyl-1H-pyrazol-3-yl]methanone](/img/structure/B344423.png)

![1,3-benzothiazol-2-yl[1-{4-nitrophenyl}-4-(2-naphthoyl)-1H-pyrazol-3-yl]methanone](/img/structure/B344426.png)
![1,3-benzothiazol-2-yl[4-(2-naphthoyl)-1-phenyl-1H-pyrazol-3-yl]methanone](/img/structure/B344428.png)
![1-(4-Bromophenyl)-4-[1-naphthalenyl(oxo)methyl]-3-pyrazolecarboxylic acid ethyl ester](/img/structure/B344429.png)




